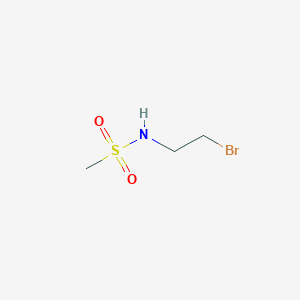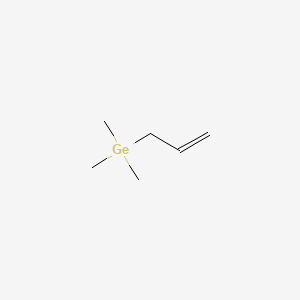
N-(2-bromoethyl)methanesulfonamide
説明
“N-(2-bromoethyl)methanesulfonamide” is an organic compound with the molecular formula C3H8BrNO2S and a molecular weight of 202.07 . It is also known by its IUPAC name "N-(2-bromoethyl)methanesulfonamide" .
Synthesis Analysis
The synthesis of “N-(2-bromoethyl)methanesulfonamide” involves a stirred solution of 2-bromoethylamine hydrobromide and triethylamine in dichloromethane at ice bath temperature. This mixture is treated dropwise with methanesulphonyl chloride. The mixture is then allowed to warm to room temperature and stirred for 16 hours. It is then washed with water and 5M HCl acid, dried (Na2SO4), and concentrated in vacuo to afford the title compound as a colorless oil which solidifies on standing to give a white solid .Molecular Structure Analysis
The InChI code for “N-(2-bromoethyl)methanesulfonamide” is 1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(2-bromoethyl)methanesulfonamide” appears as a liquid. It has a density of 1.7±0.1 g/cm3, a boiling point of 263.1±42.0 °C at 760 mmHg, and a flash point of 112.9±27.9 °C . It has a molar refractivity of 36.1±0.4 cm3, a polar surface area of 55 Å2, and a molar volume of 121.1±3.0 cm3 .科学的研究の応用
1. Cross-Coupling and Synthesis
- N-(2-bromoethyl)methanesulfonamide has been utilized in palladium-catalyzed cross-coupling reactions. A study highlights the use of methanesulfonamide with aryl bromides and chlorides for high-yielding cross-coupling, proving useful in synthesizing compounds like dofetilide (Brandon R. Rosen et al., 2011).
2. One-Step Synthesis of Indoles
- Research demonstrates the application of N-(2-bromophenyl)methanesulfonamide in synthesizing 1-methylsulfonyl-indoles with various functional groups, achieved through reactions with terminal acetylenes (T. Sakamoto et al., 1988).
3. Development of Chemoselective Reagents
- N-(2-bromoethyl)methanesulfonamide contributes to developing chemoselective N-acylation reagents. A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases its role in improving chemoselectivity in N-acylation (K. Kondo et al., 2000).
4. Computational Chemistry Studies
- Computational studies have been conducted on derivatives of methanesulfonamide, such as N-(2-methylphenyl) methanesulfonamide, to understand molecular conformation, NMR chemical shifts, and vibrational transitions, which are crucial for understanding chemical properties (M. Karabacak et al., 2010).
5. Antibacterial Applications
- Sulfonamide derivatives, including those synthesized from methanesulfonicacid hydrazide, have been examined for their antibacterial activity against various bacteria, indicating potential medical applications (Ü. Özdemir et al., 2009).
6. Catalytic Role in Organic Synthesis
- In organic synthesis, methanesulfonamide has been identified as a cosolvent and general acid catalyst, notably in Sharpless asymmetric dihydroxylations, suggesting its utility in facilitating complex organic reactions (M. Junttila & O. Hormi, 2009).
7. Superacidic Systems
- Studies have been conducted on protonated methanesulfonamide in superacidic systems like HF/AsF5 and HF/SbF5, contributing to our understanding of its behavior in extreme chemical environments (Dominik Leitz et al., 2017).
Safety and Hazards
The safety data sheet for “N-(2-bromoethyl)methanesulfonamide” indicates that it has the following hazard statements: H302-H312-H315-H319-H332-H335. This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
N-(2-bromoethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCFLARGCBLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301282 | |
| Record name | N-(2-bromoethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)methanesulfonamide | |
CAS RN |
63132-74-1 | |
| Record name | 63132-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-bromoethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromoethyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)




